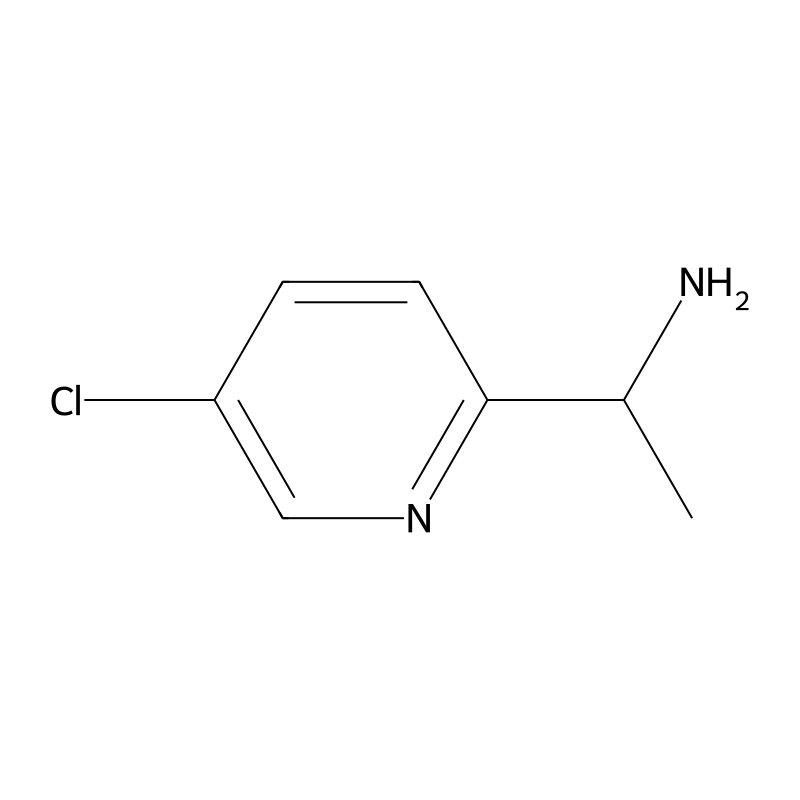1-(5-Chloropyridin-2-yl)ethanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(5-Chloropyridin-2-yl)ethanamine is an organic compound with the molecular formula C7H9ClN and a molecular weight of approximately 156.61 g/mol. It features a pyridine ring substituted with a chlorine atom at the 5-position and an ethylamine group at the 1-position. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry.
Currently, there is no scientific literature available on the mechanism of action of 1-(5-Chloropyridin-2-yl)ethan-1-amine.
- Chlorine substitution: The presence of chlorine suggests potential skin and respiratory irritation.
- Amine group: The amine group might have mild irritant properties.
Chemical Identity
1-(5-Chloropyridin-2-yl)ethan-1-amine is an organic molecule containing a chlorinated pyridine ring and an ethanamine (ethylamine) group. This specific compound is not as widely studied as other pyridine derivatives, but pyridine rings are found in many important molecules in biology and medicine [].
Research Applications
- Medicinal Chemistry: Pyridine rings are found in many drugs, and researchers may explore if 1-(5-Chloropyridin-2-yl)ethan-1-amine has any useful biological properties [].
- Material Science: Pyridine derivatives can be used to create functional materials, and researchers may investigate the properties of 1-(5-Chloropyridin-2-yl)ethan-1-amine for this purpose [].
- Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives using reagents such as hydrogen peroxide or potassium permanganate.
- Reduction: It can also undergo reduction, yielding various amines when treated with reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: Nucleophilic substitution reactions may occur at the chlorine atom, allowing for the formation of diverse substituted pyridine derivatives.
The biological activity of 1-(5-Chloropyridin-2-yl)ethanamine is significant, particularly in pharmacology. It has been noted for its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to inhibition of enzyme activity or modulation of signaling pathways, making it a candidate for drug development .
The synthesis of 1-(5-Chloropyridin-2-yl)ethanamine typically involves:
- Nucleophilic Substitution: The reaction between 5-chloro-2-bromopyridine and ethylamine under basic conditions is common. This reaction is usually conducted in solvents like ethanol or acetonitrile, using bases such as potassium carbonate or sodium hydroxide to facilitate the process.
- Industrial Production: For industrial applications, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Catalysts and advanced purification techniques such as crystallization or chromatography are also utilized.
1-(5-Chloropyridin-2-yl)ethanamine has various applications:
- Pharmaceuticals: Its unique structure allows it to serve as a precursor for developing pharmaceutical agents, particularly those targeting neurological disorders.
- Chemical Research: The compound is used in synthetic organic chemistry for creating more complex molecules due to its reactivity.
Studies involving 1-(5-Chloropyridin-2-yl)ethanamine focus on its interactions with biological targets. These investigations reveal its potential effects on enzyme activity and receptor modulation, which are crucial for understanding its pharmacological properties. The precise mechanisms of these interactions are still under exploration but indicate promising avenues for therapeutic applications .
Several compounds share structural similarities with 1-(5-Chloropyridin-2-yl)ethanamine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(5-Chloropyridin-2-yl)ethanamine | Similar structure but lacks the methyl group on the amine | More basic due to the absence of methyl substitution |
| Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate hydrochloride | Contains an ester and oxo group | More complex structure with additional functional groups |
| 5-Chloro-3-pyridineboronic acid | Contains a boronic acid group instead of an ethylamine group | Useful in cross-coupling reactions, differing reactivity profile |
Uniqueness: The combination of a pyridine ring, chlorine atom, and ethylamine group makes 1-(5-Chloropyridin-2-yl)ethanamine particularly versatile for various chemical and biological studies, distinguishing it from similar compounds.








